BenchChemオンラインストアへようこそ!

5-Fluorouracil-13C,15N2

LC-MS/MS method development stable isotope labeling quantitative bioanalysis

5-Fluorouracil-13C,15N2 (CAS 1189423-58-2) is a stable isotope-labeled analog of the antineoplastic agent 5-fluorouracil (5-FU), in which the carbon-2 position is enriched with 13C and the nitrogen-1 and nitrogen-3 positions are enriched with 15N. This dual labeling yields a molecular weight of 133.06 g/mol (C3(13C)H3F(15N)2O2), representing a +3 Da mass shift relative to the unlabeled parent compound (130.08 g/mol).

Molecular Formula C4H3FN2O2
Molecular Weight 133.06 g/mol
Cat. No. B10795776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorouracil-13C,15N2
Molecular FormulaC4H3FN2O2
Molecular Weight133.06 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)F
InChIInChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1
InChIKeyGHASVSINZRGABV-XZQGXACKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorouracil-13C,15N2: A Dual-Labeled Stable Isotope Internal Standard for LC-MS/MS Quantitation


5-Fluorouracil-13C,15N2 (CAS 1189423-58-2) is a stable isotope-labeled analog of the antineoplastic agent 5-fluorouracil (5-FU), in which the carbon-2 position is enriched with 13C and the nitrogen-1 and nitrogen-3 positions are enriched with 15N . This dual labeling yields a molecular weight of 133.06 g/mol (C3(13C)H3F(15N)2O2), representing a +3 Da mass shift relative to the unlabeled parent compound (130.08 g/mol) [1]. The compound is intended exclusively for use as an internal standard (IS) in gas chromatography–mass spectrometry (GC-MS) or liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for the absolute quantitation of 5-FU in biological matrices .

Why 5-Fluorouracil-13C,15N2 Cannot Be Substituted with Other 5-FU Isotopologues or Structural Analogs


Generic substitution among 5-FU stable isotope-labeled internal standards is analytically invalid due to fundamental differences in physicochemical behavior, isotopic fidelity, and regulatory acceptance. Deuterated analogs (e.g., 5-FU-d3) are susceptible to hydrogen-deuterium exchange in protic solvents, causing mass shift erosion and quantitation drift . Single-isotope labeled variants (e.g., 5-FU-15N2 or 5-FU-13C) provide insufficient mass separation from the unlabeled analyte in complex matrices, increasing risk of isotopic cross-talk and inaccurate peak integration [1]. Non-isotopic internal standards such as 5-bromouracil or 5-chlorouracil exhibit differential extraction recovery and ionization efficiency, violating the fundamental assumption of identical matrix effects required for robust LC-MS/MS quantitation [2]. 5-Fluorouracil-13C,15N2 circumvents these limitations through dual heavy isotope incorporation at metabolically stable backbone positions, ensuring co-elution with native 5-FU while maintaining a distinct +3 Da mass shift that avoids spectral overlap with endogenous interferences .

5-Fluorouracil-13C,15N2: Quantifiable Differentiation from Alternative Internal Standards


Mass Shift Comparison: 5-Fluorouracil-13C,15N2 Provides +3 Da Separation vs. +2 Da for 15N2-Only IS

In LC-MS/MS quantitation, the +3 Da mass shift of 5-Fluorouracil-13C,15N2 (m/z 133 → m/z 136 for [M+H]+) provides superior spectral separation from the unlabeled 5-FU analyte (m/z 131) compared to the +2 Da shift of the 15N2-only isotopologue (5-FU-15N2, m/z 133) . The additional mass unit reduces isotopic cross-talk, a phenomenon wherein the M+2 isotopic peak of the analyte overlaps with the internal standard channel, leading to overestimation bias at low analyte concentrations [1].

LC-MS/MS method development stable isotope labeling quantitative bioanalysis

Matrix Effect Compensation: 5-Fluorouracil-13C,15N2 Normalizes Ion Suppression to 96–102% Recovery

A validated UPLC-MS/MS clinical research method using 5-Fluorouracil-13C,15N2 as the internal standard demonstrated effective compensation of plasma matrix effects [1]. Without IS correction, matrix factors ranged from 0.62–0.69 (mean 0.66) at low concentration (40 ng/mL) and 0.46–0.75 (mean 0.65) at high concentration (1500 ng/mL), indicating significant ion suppression. Post-IS normalization using 5-Fluorouracil-13C,15N2 improved matrix factors to 0.94–0.98 (mean 0.96) at low concentration and 0.96–1.05 (mean 1.02) at high concentration, achieving near-theoretical recovery and meeting FDA bioanalytical method validation criteria (85–115%) [1].

matrix effects ion suppression clinical pharmacokinetics UPLC-MS/MS

Chromatographic Co-Elution Fidelity: 13C,15N2 Labeling Preserves Retention Time (RT) Identical to Unlabeled 5-FU

Unlike deuterated internal standards, which exhibit a reverse isotope effect causing earlier elution (ΔRT ≈ 0.02–0.05 min) and potential matrix effect divergence in gradient LC methods, 5-Fluorouracil-13C,15N2 demonstrates chromatographic co-elution with unlabeled 5-FU . In the Waters clinical research method, both the analyte (5-FU) and the 13C,15N2-labeled internal standard eluted at approximately 1.2 min under identical reversed-phase UPLC conditions, ensuring that any time-dependent matrix-induced ionization changes affect both species equally [1].

chromatographic separation UPLC method validation isotope effects

Regulatory-Grade Isotopic Enrichment: ≥99% 13C and ≥98% 15N vs. Variable Deuterium Incorporation

5-Fluorouracil-13C,15N2 is commercially supplied with certified isotopic enrichment of 99 atom % 13C and 98 atom % 15N . This dual-certified enrichment ensures that >99.9% of the IS mass is present in the +3 Da channel, minimizing unlabeled carryover that would otherwise contribute to the analyte signal and degrade lower limit of quantitation (LLOQ). In contrast, deuterated 5-FU analogs (e.g., 5-FU-d3) are typically supplied with ≥98 atom % D, but the statistical probability of incomplete deuteration at three exchangeable positions yields a measurable M+2 and M+1 isotopic impurity profile that complicates calibration curve linearity at the low end . The 13C,15N2-labeled compound is specified for use in Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and Quality Control (QC) applications, with traceability to USP or EP pharmacopeial standards available [1].

AND A method validation reference standard regulatory compliance QC

Analyte Recovery and Assay Accuracy: Method Using 5-Fluorouracil-13C,15N2 Achieves 90.5–110.6% Recovery Across Interference Panel

The Waters UPLC-MS/MS method employing 5-Fluorouracil-13C,15N2 as internal standard demonstrated robust analyte recovery in the presence of potential endogenous and exogenous interferents [1]. Recovery of 5-FU spiked at 40 ng/mL and 1500 ng/mL into plasma containing high concentrations of albumin, bilirubin, cholesterol, triglycerides, uric acid, and 20% lipid emulsion ranged from 90.5% to 110.6% (n = 3) [1]. Furthermore, co-administration with 10 potentially interfering drugs (including fluconazole, ketoconazole, methotrexate, phenytoin, and voriconazole) yielded recoveries from 91.8% to 108.0%, all within the 85–115% acceptance criterion [1]. External quality assurance serum samples (Asqualab, 100–2000 ng/mL range) analyzed with this IS-based method produced a mean bias of only 2.6% (n = 6) [1].

assay accuracy interference testing recovery clinical validation

5-Fluorouracil-13C,15N2: Primary Research and Industrial Application Scenarios


Clinical Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) Studies

In clinical PK studies, 5-Fluorouracil-13C,15N2 enables accurate quantitation of plasma 5-FU concentrations over a validated linear range of 20–2000 ng/mL with a 50 µL sample volume and 3-minute UPLC-MS/MS runtime [1]. The IS-normalized matrix factors (0.96–1.02) and 90.5–110.6% recovery in the presence of endogenous interferents ensure that patient plasma samples from diverse populations (varying lipid content, protein levels, concomitant medications) yield analytically valid results [1]. This performance supports dose individualization strategies for 5-FU-based chemotherapy regimens, where inter-patient variability in dihydropyrimidine dehydrogenase (DPD) activity can produce 10-fold differences in drug exposure and risk of severe toxicity.

Abbreviated New Drug Application (ANDA) Bioequivalence Studies

5-Fluorouracil-13C,15N2 is specifically qualified for use in ANDA analytical method development, method validation (AMV), and Quality Control (QC) applications [2]. The compound's dual-certified isotopic enrichment (99 atom % 13C, 98 atom % 15N) and traceability to USP/EP pharmacopeial standards satisfy the documentary requirements for FDA submission. The demonstrated assay accuracy (external QA bias 2.6%) and interference robustness [1] provide the method performance data required to support bioequivalence claims for generic 5-FU formulations.

Preclinical and Translational 5-FU Metabolism Studies

In preclinical models, 5-Fluorouracil-13C,15N2 serves as the internal standard for simultaneous quantitation of 5-FU and its anabolic/catabolic metabolites (e.g., fluorodeoxyuridylate, dihydrofluorouracil) using LC/ESI-MS/MS methods . The +3 Da mass shift provides unambiguous channel separation for 5-FU in the presence of its metabolites, which share similar fragmentation pathways and may otherwise cause cross-talk in multiple reaction monitoring (MRM) transitions. The compound's resistance to hydrogen-deuterium exchange ensures stable IS response throughout long-term stability studies (>1 year) under recommended storage conditions .

Regulated Bioanalytical Method Transfer Between CROs and Sponsor Labs

The use of 5-Fluorouracil-13C,15N2 as a well-characterized internal standard with documented chromatographic co-elution behavior (ΔRT ≈ 0.00 min) and certified isotopic enrichment facilitates cross-laboratory method transfer. Unlike deuterated IS which may exhibit variable deuterium retention and column-dependent RT shifts across different LC systems, the 13C,15N2-labeled IS maintains consistent chromatographic performance across instrument platforms, reducing method re-validation burden and inter-laboratory variability .

Quote Request

Request a Quote for 5-Fluorouracil-13C,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.